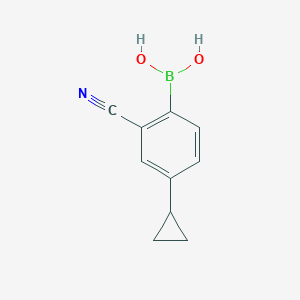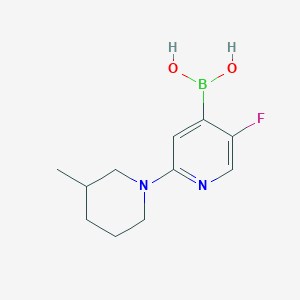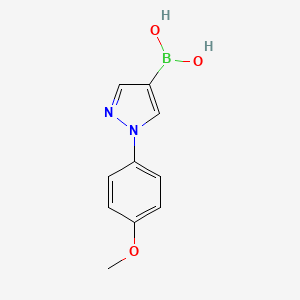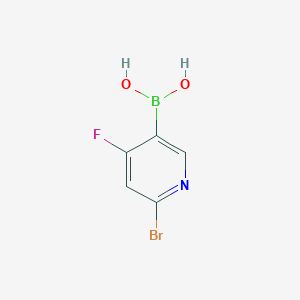![molecular formula C23H41N5O8 B14083867 (4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-Gly-Gly-PEG3-TCO is a heterobifunctional linker that contains a trans-cyclooctene (TCO) moiety and a tri-glycine (Gly-Gly-Gly) sequence connected via a three-unit polyethylene glycol (PEG3) spacer. This compound is primarily used in bio-conjugation and click chemistry applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG3-TCO involves several steps, starting with the preparation of the PEG3 spacer and the tri-glycine sequence. The PEG3 spacer is typically synthesized through the polymerization of ethylene oxide. The tri-glycine sequence is then attached to one end of the PEG3 spacer using standard peptide coupling techniques, such as the use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .
The TCO moiety is introduced through a subsequent reaction, where the terminal amine group of the tri-glycine-PEG3 intermediate is reacted with a TCO-containing reagent under mild conditions. This step often involves the use of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Gly-Gly-Gly-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-Gly-Gly-PEG3-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines typically requires no additional reagents or catalysts. The reaction proceeds efficiently in aqueous buffers at physiological pH, and the products are stable under these conditions .
Major Products
The major product of the IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used in various bioconjugation applications, including the synthesis of ADCs and other targeted therapeutics .
Applications De Recherche Scientifique
Gly-Gly-Gly-PEG3-TCO has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
The mechanism of action of Gly-Gly-Gly-PEG3-TCO involves its ability to undergo rapid and selective IEDDA reactions with tetrazines. This bioorthogonal reaction allows for the efficient conjugation of biomolecules without interfering with other functional groups present in biological systems. The PEG3 spacer enhances the solubility and reduces steric hindrance, facilitating the conjugation process .
Comparaison Avec Des Composés Similaires
Gly-Gly-Gly-PEG3-TCO is unique due to its combination of a TCO moiety, a tri-glycine sequence, and a PEG3 spacer. Similar compounds include:
Tetrazine-PEG linkers: These compounds contain a tetrazine group and a PEG spacer, and they react with TCO moieties in IEDDA reactions.
Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of ADCs, similar to Gly-Gly-Gly-PEG3-TCO but without the TCO moiety.
Succinic anhydride: Acts as a non-cleavable ADC linker, differing from Gly-Gly-Gly-PEG3-TCO in its non-cleavable nature.
Gly-Gly-Gly-PEG3-TCO stands out due to its rapid reaction kinetics, high selectivity, and biocompatibility, making it a valuable tool in various bioconjugation applications .
Propriétés
Formule moléculaire |
C23H41N5O8 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |
Clé InChI |
GUKWYRQLMOYPGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)


![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)


![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
